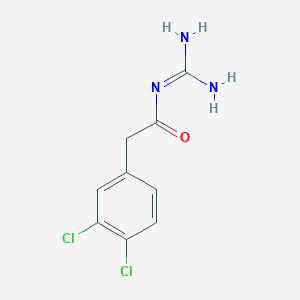
N-carbamimidoyl-2-(3,4-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-carbamimidoyl-2-(3,4-dichlorophenyl)acetamide is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-carbamimidoyl-2-(3,4-dichlorophenyl)acetamide typically involves the reaction of 2-(3,4-dichlorophenyl)acetic acid with carbamimidoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: N-carbamimidoyl-2-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, N-carbamimidoyl-2-(3,4-dichlorophenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its dichlorophenyl group makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules or as a tool in studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a lead compound for further drug discovery.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism by which N-carbamimidoyl-2-(3,4-dichlorophenyl)acetamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would depend on the biological system being studied.
類似化合物との比較
N-carbamimidoyl-2-(2,4-dichlorophenyl)acetamide
N-carbamimidoyl-2-(3,5-dichlorophenyl)acetamide
N-carbamimidoyl-2-(4-chlorophenyl)acetamide
Uniqueness: N-carbamimidoyl-2-(3,4-dichlorophenyl)acetamide is unique due to its specific arrangement of chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
N-(diaminomethylidene)-2-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c10-6-2-1-5(3-7(6)11)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIHKJRSZZOWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)N=C(N)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
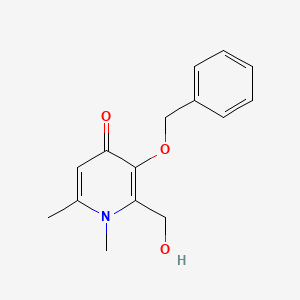
![2-bromo-4,4-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B8073315.png)
![5-[(2-Bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B8073322.png)
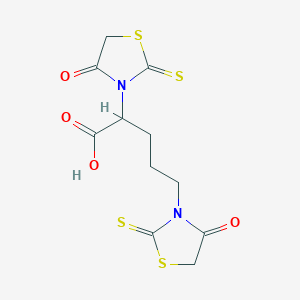
![6-bromo-1H-[1,3]thiazolo[5,4-b]pyridine-2-thione](/img/structure/B8073335.png)
![4-[[2-[2-(4-Methylanilino)-2-oxoethyl]sulfanylacetyl]amino]benzoic acid](/img/structure/B8073341.png)
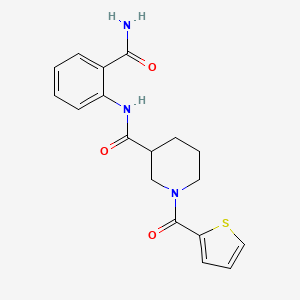
![2-Imidazo[1,5-a]pyridin-3-ylethanamine;dihydrochloride](/img/structure/B8073360.png)
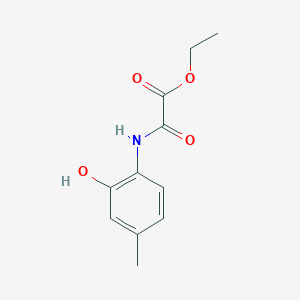
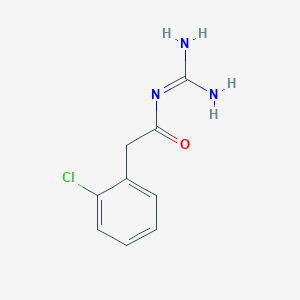

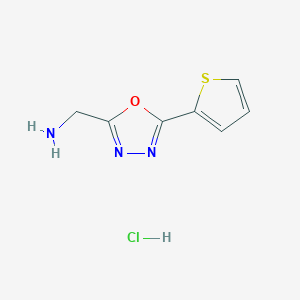
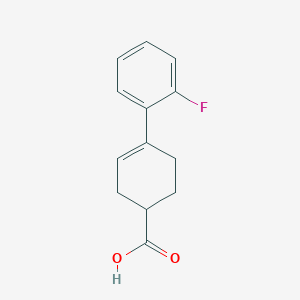
![3-[3-(4-Chlorophenyl)-2,6-dioxopiperidin-3-yl]propanoic acid](/img/structure/B8073422.png)
